molecular formula C15H20ClFN2O2 B7537708 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea

3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea

Cat. No. B7537708
M. Wt: 314.78 g/mol
InChI Key: MNBKPVIXWJGUSB-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential in treating various types of cancer. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.

Mechanism of Action

3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cells. By inhibiting BTK, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea prevents the activation and proliferation of B-cells, which are often involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been shown to have potent anti-tumor activity in preclinical studies. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its ability to selectively target BTK, which makes it a promising therapeutic agent for diseases involving B-cell dysregulation. However, one of the limitations of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. Another area of interest is the investigation of the potential of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in clinical trials.

Synthesis Methods

3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with cyclohexylisocyanate, followed by the reaction of the resulting product with 2-hydroxyethylamine. The final product is then purified through recrystallization to obtain 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in its pure form.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in preclinical studies, indicating that it could be a potential therapeutic agent for these diseases.

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c16-13-10-11(6-7-14(13)17)18-15(21)19(8-9-20)12-4-2-1-3-5-12/h6-7,10,12,20H,1-5,8-9H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBKPVIXWJGUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCO)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea

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